

Application Note: HPLC Analysis of 3-(4-Fluorobenzylamino)-1-propanol

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Compound of Interest

Compound Name: 3-(4-Fluorobenzylamino)-1-propanol

Cat. No.: B3048233

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **3-(4-Fluorobenzylamino)-1-propanol**. This method is suitable for researchers, scientists, and professionals in drug development and quality control. The protocol employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity and reproducibility.

Introduction

3-(4-Fluorobenzylamino)-1-propanol is a chemical intermediate of interest in pharmaceutical synthesis. A validated analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. The presence of a fluorobenzyl chromophore allows for straightforward detection by UV spectrophotometry.^{[1][2]} This method has been developed to provide a simple, accurate, and precise analysis.

Experimental

Instrumentation and Consumables

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably one designed for good retention of polar compounds.[3][4]
- HPLC grade acetonitrile and water.
- Formic acid (analytical grade).
- Syringe filters (0.45 µm).

Chromatographic Conditions

A summary of the HPLC conditions is presented in Table 1.

Parameter	Condition
Column	C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (with 0.1% Formic Acid) (40:60, v/v)
Flow Rate	1.0 mL/min
Column Temp.	30°C
Injection Vol.	10 µL
Detection	UV at 263 nm
Run Time	10 minutes

Protocols

1. Mobile Phase Preparation

- To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC grade water.
- The mobile phase is prepared by mixing 400 mL of acetonitrile with 600 mL of the 0.1% formic acid in water solution.
- Degas the mobile phase using sonication or vacuum filtration before use.

2. Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **3-(4-Fluorobenzylamino)-1-propanol** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation

- Accurately weigh a sample containing **3-(4-Fluorobenzylamino)-1-propanol** and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
- Ensure the sample is fully dissolved, using sonication if necessary.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The proposed HPLC method was validated according to ICH guidelines for key performance parameters.[\[5\]](#)[\[6\]](#)[\[7\]](#) A summary of the validation data is presented in Table 2.

Validation Parameter	Result
Linearity (R^2)	> 0.999
Range	1 - 100 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantitation (LOQ)	1.0 µg/mL
Specificity	No interference from common impurities or excipients

Results and Discussion

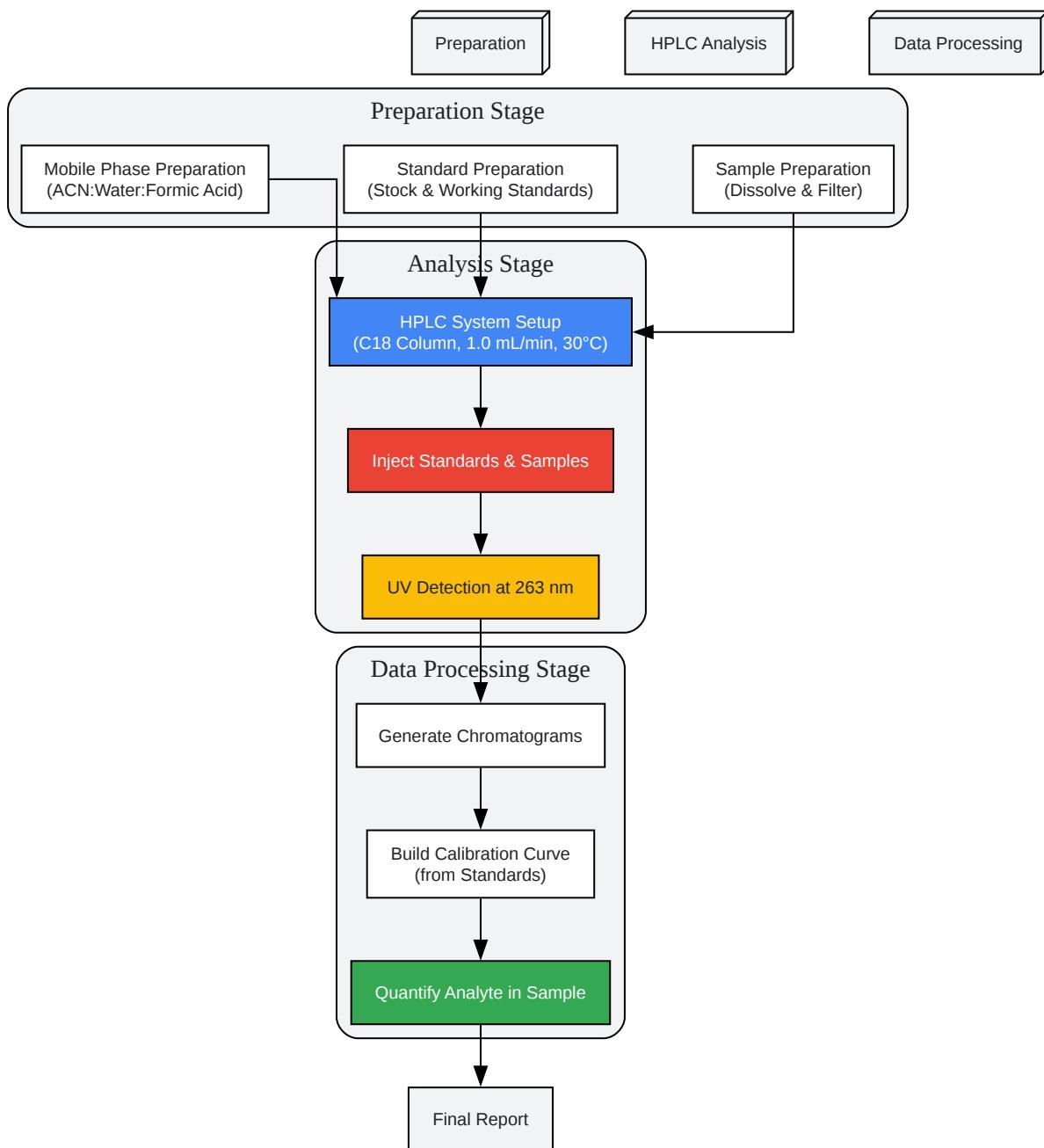
The developed isocratic HPLC method provides a straightforward and efficient means for the analysis of **3-(4-Fluorobenzylamino)-1-propanol**. The use of a C18 column with a mobile phase consisting of acetonitrile and water with formic acid ensures a good peak shape and retention time. The addition of formic acid to the mobile phase helps to protonate the secondary amine, which can improve peak symmetry and reduce tailing.^[8] The UV detection wavelength of 263 nm was selected based on the UV absorption profile of the fluorobenzyl moiety, providing good sensitivity.

The method demonstrates excellent linearity across a wide concentration range, as indicated by a correlation coefficient greater than 0.999. The accuracy, with recovery values between 98.0% and 102.0%, and high precision, with a relative standard deviation of less than 2.0%, confirm the reliability of the method. The established LOD and LOQ values indicate sufficient sensitivity for trace analysis and impurity quantification.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol, from preparation to final data analysis.



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Caption: Workflow for HPLC analysis of **3-(4-Fluorobenzylamino)-1-propanol**.

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